2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 4-methylphenyl group, a 4-methylcyclohexyl group, and a leucinate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[(4-methylcyclohexyl)carbonyl]leucine in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
2-(4-methylsulfonylphenyl) indole derivatives: Studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H33NO4 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoate |
InChI |
InChI=1S/C23H33NO4/c1-15(2)13-20(24-22(26)19-11-7-17(4)8-12-19)23(27)28-14-21(25)18-9-5-16(3)6-10-18/h5-6,9-10,15,17,19-20H,7-8,11-14H2,1-4H3,(H,24,26) |
InChI Key |
BFVPQMCVHBQFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)OCC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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